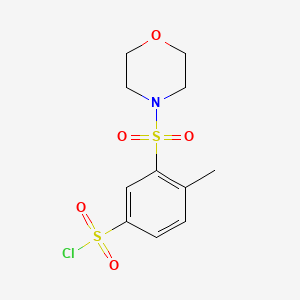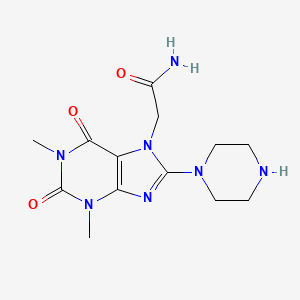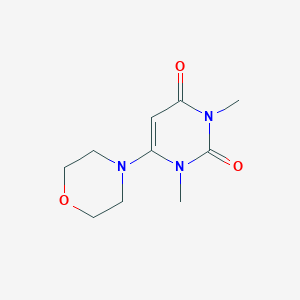
1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione, or DMP for short, is an organic compound with a unique structure and an array of potential applications. DMP has been studied for its potential to act as a catalyst for organic synthesis and for its potential use in drug discovery. Additionally, DMP has been studied for its potential to be used as a biochemical and physiological agent, with a variety of potential effects on the body.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
One study described the synthesis of 2,4-diamino-5-benzylpyrimidines and analogues, highlighting their application as potent inhibitors of bacterial dihydrofolate reductase (DHFR). These compounds, which include modifications related to the pyrimidinedione structure, showed high specificity and potency against Escherichia coli DHFR, suggesting potential applications as antibacterial agents (Johnson et al., 1989).
pH-Sensing and Photophysical Applications
Another study focused on the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives for pH-sensing applications. These compounds exhibited solid-state fluorescence emission and solvatochromism, highlighting their potential in developing novel colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Kinase Inhibition
Research into the discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, and its application in novel inhibitors of the PI3K-AKT-mTOR pathway, showcases the therapeutic potential in cancer treatment. These inhibitors leverage the morpholine's ability to form key hydrogen bonding interactions, indicating the importance of the pyrimidine-morpholine structure in drug design (Hobbs et al., 2019).
Heterocyclic Synthesis
A comprehensive study on the synthesis of novel heterocyclic compounds incorporating a pyrimidine moiety further demonstrates the versatility of this structure in creating diverse bioactive molecules. These compounds, obtained through intramolecular cyclization, are relevant for their potential applications in medicinal chemistry and drug discovery (Ho & Suen, 2013).
Supramolecular Chemistry
The exploration of ureidopyrimidones for their strong dimerization capabilities via quadruple hydrogen bonding underscores their utility in supramolecular chemistry. This property is crucial for designing molecular recognition systems, self-assembling materials, and nanotechnology applications (Beijer et al., 1998).
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-11-8(13-3-5-16-6-4-13)7-9(14)12(2)10(11)15/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHLOYIOGWLQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331726 |
Source


|
| Record name | 1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818307 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
184290-21-9 |
Source


|
| Record name | 1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

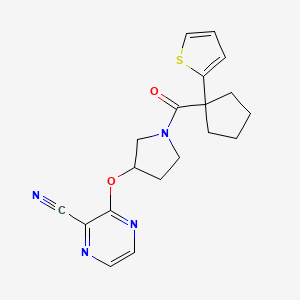
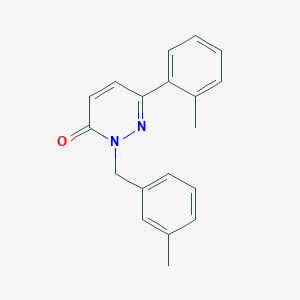
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2707007.png)
![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)
![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)
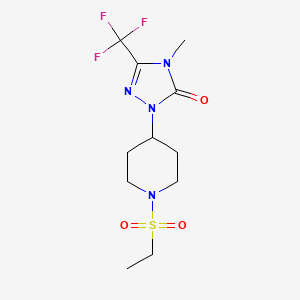
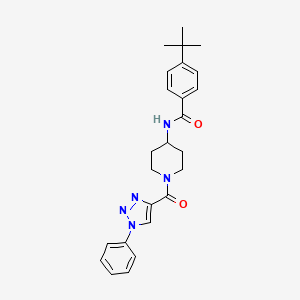
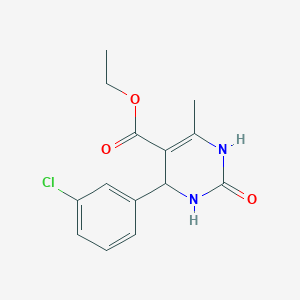

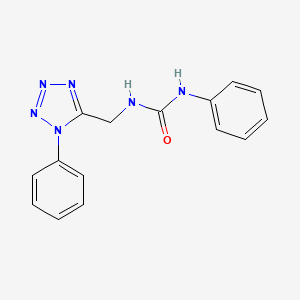

![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)
